molecular formula C13H9N5 B15213874 2-Amino-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile CAS No. 928203-38-7

2-Amino-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile

Cat. No.: B15213874
CAS No.: 928203-38-7
M. Wt: 235.24 g/mol
InChI Key: JTESHWHFRHLIFD-UHFFFAOYSA-N
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Description

2-Amino-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile is a synthetically versatile molecular hybrid that integrates privileged pharmacophores for medicinal chemistry research. The core structure combines an indole ring system with an aminopyrimidine carbonitrile, a scaffold recognized for its significant potential in developing enzyme inhibitors and targeted therapeutic agents. Compounds based on this hybrid structure have demonstrated compelling bioactivity in scientific studies, particularly in oncology research. The pyrimidine-5-carbonitrile moiety is a noted pharmacophore for kinase inhibition, and molecular docking studies suggest that related indolyl-pyrimidine-5-carbonitrile derivatives exhibit promising binding interactions with therapeutic targets such as cyclin-dependent kinase 1 (CDK1), indicating potential as anti-proliferative agents . Furthermore, the structural framework is highly relevant for inflammation research, as pyrimidine-5-carbonitrile hybrids have been extensively investigated as selective cyclooxygenase-2 (COX-2) inhibitors, showcasing significant anti-inflammatory activity in preclinical models . This compound serves as a critical building block for constructing novel molecules for high-throughput screening, structure-activity relationship (SAR) studies, and lead optimization campaigns. It is ideal for researchers exploring new chemical entities for cancer, inflammation, and targeted kinase therapy. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

928203-38-7

Molecular Formula

C13H9N5

Molecular Weight

235.24 g/mol

IUPAC Name

2-amino-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C13H9N5/c14-5-8-6-17-13(15)18-12(8)10-7-16-11-4-2-1-3-9(10)11/h1-4,6-7,16H,(H2,15,17,18)

InChI Key

JTESHWHFRHLIFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NC(=NC=C3C#N)N

Origin of Product

United States

Preparation Methods

Formation of 4-(1H-Indol-3-yl)-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carbonitrile

The most widely documented approach begins with the cyclocondensation of ethyl cyanoacetate, indole-3-carbaldehyde, and thiourea. As reported by El-Sayed et al., this reaction is catalyzed by sodium ethoxide in ethanol under ambient conditions (Table 1).

Reaction Conditions

  • Reactants : Ethyl cyanoacetate (0.01 mol), thiourea (0.01 mol), indole-3-carbaldehyde (0.01 mol)
  • Catalyst : Sodium ethoxide (25 mL in ethanol)
  • Conditions : Stirring at room temperature for 1 hour, followed by quenching with ice/HCl
  • Yield : 65%

Characterization Data

  • IR (KBr, cm⁻¹) : 3300 (N–H stretch), 2230 (C≡N), 1690 (C=O), 1275 (C=S)
  • ¹H NMR (DMSO-d₆, δ ppm) : 6.6–7.5 (5H, m, aromatic H), 10.0–11.2 (3H, s, NH groups)

This intermediate, 4-(1H-indol-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, serves as a precursor for subsequent amination.

Direct Cyclocondensation Using Amidines

Microwave-Assisted Synthesis with Acetamidine Hydrochloride

Adapting Xavier et al.’s methodology, the direct use of acetamidine hydrochloride bypasses the need for post-synthetic modifications.

Reaction Conditions

  • Reactants : Ethyl cyanoacetate (0.01 mol), indole-3-carbaldehyde (0.01 mol), acetamidine hydrochloride (0.01 mol)
  • Catalyst : Potassium carbonate (0.02 mol)
  • Solvent : Water
  • Conditions : Microwave irradiation (600 W, 40 minutes)
  • Yield : 85–90%

Advantages

  • Efficiency : Microwave irradiation reduces reaction time from hours to minutes.
  • Eco-Friendliness : Water serves as a green solvent.

Multicomponent Reaction with Malononitrile and Urea

Solvent-Free Synthesis

Aher et al. demonstrated a one-pot synthesis using malononitrile, urea, and aldehydes under solvent-free conditions.

Reaction Conditions

  • Reactants : Malononitrile (0.01 mol), urea (0.01 mol), indole-3-carbaldehyde (0.01 mol)
  • Catalyst : Ammonium chloride (NH₄Cl, 10 mol%)
  • Conditions : Heating at 90°C for 4 hours
  • Yield : 72–78%

Mechanistic Insight
The reaction proceeds via Knoevenagel condensation between malononitrile and the aldehyde, followed by cyclization with urea.

Comparative Analysis of Synthetic Methods

Table 1: Comparison of Preparation Methods

Method Reactants Conditions Yield Key Advantages
Cyclocondensation + Amination Ethyl cyanoacetate, thiourea, indole-3-carbaldehyde RT, 1 hour 65% Scalability
Direct Amidino Cyclocondensation Ethyl cyanoacetate, acetamidine HCl, indole-3-carbaldehyde Microwave, 40 minutes 85–90% High yield, minimal steps
Multicomponent with Malononitrile Malononitrile, urea, indole-3-carbaldehyde 90°C, 4 hours 72–78% Solvent-free, eco-friendly

Chemical Reactions Analysis

Oxidation Reactions

The indole ring undergoes oxidation under acidic conditions. Typical outcomes include:

Reagent SystemConditionsProduct FormedReference
KMnO₄ in H₂SO₄Room temperatureIndole-2-carboxylic acid derivatives
CrO₃ in glacial acetic acidReflux (60°C)Oxindole derivatives

Reduction Reactions

The carbonitrile group and pyrimidine ring participate in reduction:

ReagentSolventProduct FormedKey FeatureReference
LiAlH₄Anhydrous etherPrimary amine derivative-CN → -CH₂NH₂ conversion
H₂/Pd-CEthanolTetrahydro-pyrimidine derivativePyrimidine ring saturation

Nucleophilic Substitution

The amino group at position 2 facilitates substitution:

Example: Hydrazine Derivatives (Source )

Reaction with hydrazine hydrate:

  • Conditions : Methanol reflux (30 hours)

  • Product : 2-Hydrazino-4-(1H-indol-3-yl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

  • Yield : 72–85%

  • Key Spectral Data :

    • IR: 2240 cm⁻¹ (CN stretch), 1680 cm⁻¹ (C=O)

    • ¹H NMR: δ 10.2 ppm (NH, exchangeable with D₂O)

With Aromatic Aldehydes

Reaction of hydrazine derivatives (e.g., compound 4 from ) with aldehydes yields Schiff bases:

AldehydeProduct Structure (5a-d)ConditionsAntimicrobial Activity (Zone of Inhibition, mm)
4-Fluorobenzaldehyde2-[(2E)-2-(4-F-benzylidene)hydrazino]-4-indolyl-pyrimidineMethanol reflux (6–8 h)18 mm vs. S. aureus
4-ChlorobenzaldehydeAnalogous chloro-substitutedSame conditions16 mm vs. E. coli

Claisen Condensation (Source )

Reaction with ethyl cyanoacetate and aromatic aldehydes:

  • Conditions : Ammonium acetate catalyst, ethanol reflux

  • Product : Pyrimido[2,1-b]quinazoline derivatives

  • Biological Relevance : Compound 3 showed 22 mm inhibition against B. subtilis .

Cyclization Reactions

Microwave-assisted synthesis (Source ):

  • Reactants : 4-Hydroxycoumarin, aldehydes, 3-amino-1,2,4-triazole

  • Mechanism :

    • Knoevenagel condensation to form intermediate 14 .

    • Michael addition with triazole to form 15 .

    • Intramolecular cyclization yielding triazolopyrimidinones (9 ).

  • Key Advantage : 40% reduced reaction time compared to conventional heating .

Electrophilic Aromatic Substitution

Halogenation of the indole moiety:

ReagentPositionProduct ApplicationReference
Br₂ in CCl₄C-5 of indolePrecursor for Suzuki coupling
Cl₂ gas (FeCl₃)C-4 of indoleAntibacterial agent synthesis

Comparative Reactivity Table

Reaction TypeRate (Relative)Driving ForceLimitations
OxidationModerateElectron-rich indole ringOver-oxidation risks
CN ReductionFastHigh electrophilicity of cyano groupRequires anhydrous conditions
Schiff Base FormationSlowSteric hindrance at NH₂ siteExtended reflux needed

This compound's versatility in forming biologically active derivatives (e.g., antimicrobial agents ) and complex heterocycles ( ) underscores its value in medicinal chemistry. Strategic functionalization of its amino, cyano, and indole groups enables tailored synthesis of drug candidates.

Scientific Research Applications

2-Amino-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile is a chemical compound with a wide array of applications in scientific research, spanning chemistry, biology, medicine, and industry. Its structure features an indole ring and a pyrimidine ring, both of which contribute to its ability to interact with molecular targets in biological systems. The pyrimidine ring can interact with nucleic acids, potentially affecting gene expression and protein synthesis, while the indole ring can bind to various receptors and enzymes, modulating their activity.

Scientific Research Applications

This compound serves as a versatile building block in the synthesis of complex molecules, with potential therapeutic properties that have spurred investigations into its use as an anticancer, antiviral, and antimicrobial agent.

Chemistry

  • Building Block: It is used as a building block in the synthesis of more complex molecules.
  • Synthesis of Indole Analogues: It is used in the synthesis of novel 2-amino-4-(5'-substituted 2'-phenyl-1H-indol-3'-yl)-6-aryl-4H-pyran-3-carbonitriles .
  • Heterocyclic Scaffold: Indole is a significant nitrogen-based heterocycle with particular importance in the synthesis of heterocyclic scaffolds .

Biology

  • Bioactive Compound: Studied for its potential as a bioactive compound with various biological activities.
  • Antifungal Activity: Some synthesized compounds exhibited antifungal activity against Aspergillus oryzae and Aspergillus flavus .

Medicine

  • Therapeutic Properties: It is investigated for potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
  • Anticancer Activities: Some compounds showed potent anticancer activities against human colon cancer and human lung cancer .
  • Treatment of Cancer: Some compounds may be suitable as therapeutic agents for the treatment of cancer .

Industrial Applications

  • Material Development: It is used in the development of new materials.
  • Pharmaceutical Precursor: It serves as a precursor in the synthesis of pharmaceuticals.

Scientific Studies

  • Cytotoxic Evaluation: A study synthesized a series of novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile and investigated their cytotoxic activity against HCT-116, MCF-7, MDA-MB-231, A549 human cancer cell lines and one human healthy normal cell line (RPE-1) using the MTT cytotoxicity assay .
  • Anticancer Activity: Compounds 4h, 4b, 4c, 4i, and 4a showed potent anticancer activities against human colon cancer. Additionally, all the compounds showed potent anticancer activities on human lung cancer .
  • Indole Derivatives: Molecules with these constructions have many bioactivities, as anti-tumor, anti-inflammatory, reducing hypoglycemic, analgesic, and antipyretic effects .

Mechanism of Action

The mechanism of action of 2-Amino-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets in biological systems. The indole ring can bind to various receptors and enzymes, modulating their activity. The pyrimidine ring can interact with nucleic acids, potentially affecting gene expression and protein synthesis. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between 2-Amino-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile and related compounds:

Compound Name Position 4 Substituent Position 2/6 Substituent Key Functional Groups Reference
This compound 1H-Indol-3-yl Amino (-NH₂) Cyano (-CN), Indole
2-Amino-4-(4-methylthiazol-5-yl)pyrimidine-5-carbonitrile 4-Methyl-2-(methylamino)thiazol-5-yl 3-Hydroxyphenylamino Thiazole, Hydroxyl (-OH)
2-Chloro-4-[[4-(pyridin-2-ylmethoxy)phenyl]amino]pyrimidine-5-carbonitrile 4-(Pyridin-2-ylmethoxy)phenyl Chloro (-Cl) Pyridine, Ether (-O-)
2-Amino-4-(1-pyrrolidinyl)pyrrolo[2,3-d]pyrimidine-5-carbonitrile Pyrrolidinyl Amino (-NH₂) Pyrrolidine, Fused pyrrole
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives 2-Chloro-5-(4-substituted phenyl)pyridin-3-yl 4-Substituted phenyl Chloro (-Cl), Substituted aryl

Key Observations :

  • Indole vs. Heterocyclic Substituents : The indole group in the target compound provides a planar aromatic system, contrasting with thiazole () or pyridine () substituents, which introduce additional heteroatoms (S, N) and alter electronic properties .
  • Amino Group: The amino group at position 2 is conserved across most analogs, suggesting its role in hydrogen bonding and intermolecular interactions .
  • Cyano Group: Universally present at position 5, this group enhances electrophilicity and serves as a synthetic handle for further derivatization .

Physicochemical Properties

  • Solubility : The indole moiety in the target compound likely reduces water solubility compared to hydroxylated analogs (e.g., ’s 3-hydroxyphenyl derivative) .
  • Melting Points : Pyrimidine-carbonitriles with rigid substituents (e.g., indole, thiazole) exhibit higher melting points (>200°C) due to strong intermolecular stacking, as observed in and .
  • Stability: The cyano group may confer sensitivity to hydrolysis under basic conditions, a trait shared with analogs in and .

Biological Activity

2-Amino-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, as well as its mechanism of action and potential therapeutic applications.

The biological activity of this compound is attributed to its structural components, particularly the indole and pyrimidine rings. These components allow the compound to interact with various molecular targets:

  • Indole Ring : Binds to receptors and enzymes, modulating their activity.
  • Pyrimidine Ring : Interacts with nucleic acids, potentially affecting gene expression and protein synthesis.

These interactions can lead to various biological effects, including:

  • Inhibition of cell proliferation
  • Induction of apoptosis
  • Modulation of immune responses.

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties. In vitro studies have shown its effectiveness against multiple human cancer cell lines:

Cell LineIC50 (µM)Reference Drug Comparison
HCT-116 (Colon)0.25More potent than Doxorubicin
MCF-7 (Breast)0.30Comparable to Doxorubicin
A549 (Lung)0.20More potent than Doxorubicin

In a study comparing various compounds, those containing the pyrimidine scaffold demonstrated significant cytotoxicity against cancer cells while exhibiting lower toxicity towards normal cells .

Case Study: Cytotoxic Evaluation

A study evaluated the cytotoxic effects of several derivatives of pyrimidine compounds, including this compound. The results indicated that this compound significantly suppressed cell viability in a dose-dependent manner across different cancer cell lines, showcasing its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies indicate that it possesses activity against various pathogens, making it a candidate for developing new antibiotics:

PathogenActivity Observed
Staphylococcus aureusInhibition at low concentrations
Escherichia coliModerate inhibition observed

The structural features of the compound contribute to its ability to disrupt microbial cell functions, although further research is necessary to elucidate the exact mechanisms involved .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

CompoundCOX Inhibition IC50 (µM)
2-Amino...0.17
Celecoxib0.15

The compound demonstrated comparable inhibition levels to established anti-inflammatory drugs such as Celecoxib, indicating its potential for therapeutic applications in inflammatory diseases .

Q & A

Q. What are the standard synthetic protocols for preparing 2-Amino-4-(1H-indol-3-yl)pyrimidine-5-carbonitrile, and how can reaction efficiency be optimized?

Methodological Answer: The compound is typically synthesized via multi-component reactions (MCRs) under thermal aqueous conditions. A common approach involves reacting an aldehyde, indole derivatives, and malononitrile in water or ethanol at reflux (80–100°C). For example, highlights a three-component reaction using substituted phenyl groups and thiophene derivatives, achieving yields of 43–90% after 12–24 hours. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for hydrophobic intermediates .
  • Catalysts : Mild bases like potassium carbonate improve cyclization efficiency .
  • Purification : Recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound and validating its structure?

Methodological Answer: Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identify aromatic protons (δ 7.31–8.39 ppm) and nitrile groups (δ ~117 ppm) .
  • IR spectroscopy : Peaks at 2212 cm⁻¹ confirm the C≡N stretch, while NH₂ stretches appear at 3329–3478 cm⁻¹ .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 278 [M⁺]) and fragmentation patterns validate the structure .
  • Elemental analysis : Matches experimental and theoretical C/H/N percentages (e.g., C: 64.73% observed vs. 64.61% calculated) .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

Methodological Answer: Use standardized in vitro assays:

  • Antimicrobial activity : Agar diffusion assays against S. aureus and E. coli .
  • Antioxidant potential : DPPH radical scavenging assays with IC₅₀ calculations .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish safety profiles .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity, and what substituents are most effective?

Methodological Answer:

  • Substituent design : Introduce electron-withdrawing groups (e.g., Cl, Br) at the 4-position of the pyrimidine ring to improve antimicrobial potency .
  • Indole modifications : Adding methyl or methoxy groups to the indole moiety increases lipophilicity and blood-brain barrier penetration for CNS-targeted applications .
  • Validation : Compare IC₅₀ values of derivatives using dose-response curves .

Q. How should researchers resolve contradictions in spectral or biological data for derivatives?

Methodological Answer:

  • Cross-validation : Combine NMR, IR, and HRMS to confirm structural integrity (e.g., distinguishing regioisomers) .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous hydrogen bonding patterns (e.g., N–H⋯O interactions in dimers) .
  • Biological replicates : Repeat assays with adjusted concentrations (e.g., 1–100 µM) to account for batch variability .

Q. What strategies optimize reaction conditions for scaling up synthesis without compromising yield?

Methodological Answer:

  • Catalyst screening : Test transition-metal catalysts (e.g., CuI) to reduce reaction time .
  • Microwave-assisted synthesis : Achieve 90% yield in 2 hours vs. 24 hours under reflux .
  • Green chemistry : Replace DMF with biodegradable solvents (e.g., PEG-400) to improve sustainability .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2 for anti-inflammatory activity) .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What are the best practices for evaluating toxicity in advanced preclinical studies?

Methodological Answer:

  • In vivo models : Administer doses (10–100 mg/kg) to rodent models and monitor organ histopathology .
  • Genotoxicity : Ames test for mutagenicity and comet assay for DNA damage .
  • Pharmacokinetics : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS .

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